![molecular formula C20H25ClN2O B4753561 N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, commonly known as BPU, is a chemical compound that belongs to the class of urea-based compounds. BPU is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BPU has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases.
Wirkmechanismus
BPU exerts its effects by inhibiting the activity of the N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea enzyme. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is involved in various cellular processes, including cell growth, differentiation, and apoptosis. In cancer cells, N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed, leading to increased cell proliferation and survival. BPU inhibits N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea activity, leading to the induction of apoptosis in cancer cells. BPU has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPU has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. BPU has also been found to inhibit angiogenesis by downregulating the expression of various angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). BPU has also been shown to modulate the expression of various genes involved in cell cycle regulation, cell adhesion, and migration.
Vorteile Und Einschränkungen Für Laborexperimente
BPU has several advantages for use in lab experiments. It is a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, with a high degree of specificity. BPU has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, BPU has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on BPU. One area of interest is the development of BPU derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential applications of BPU in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea inhibition in other diseases, such as diabetes and cardiovascular disease, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
BPU has been studied extensively for its potential applications in cancer therapy. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. BPU has been found to be a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, and has demonstrated anti-cancer activity in various in vitro and in vivo models. BPU has also been investigated for its potential applications in the treatment of other diseases, including diabetes, cardiovascular disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-3-5-6-15-7-13-18(14-8-15)22-20(24)23-19(4-2)16-9-11-17(21)12-10-16/h7-14,19H,3-6H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEBSYQKJARBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(CC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4753484.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4753490.png)
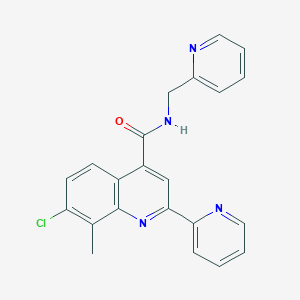

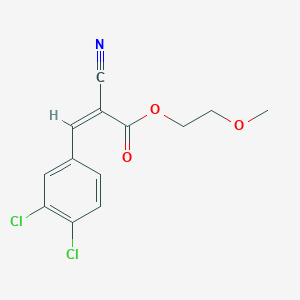
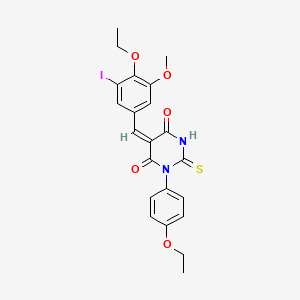

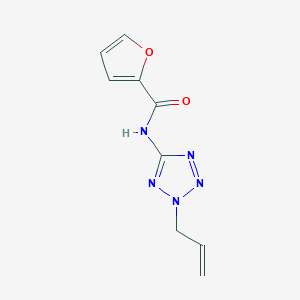
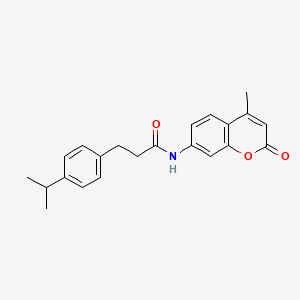
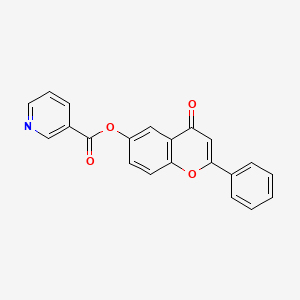
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4753574.png)
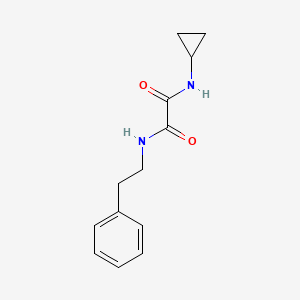
![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)